Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)-

Descripción general

Descripción

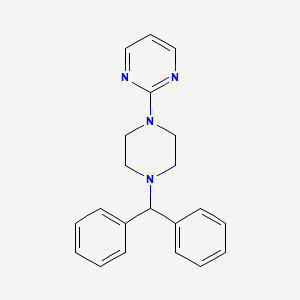

Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is a compound that belongs to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound features a diphenylmethyl group attached to a piperazine ring, which is further connected to the pyrimidine core. Pyrimidines are significant in various fields due to their presence in nucleic acids and their role in numerous biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis to yield 4,5-disubstituted pyrimidine analogs . Another approach includes the use of oxidative dehydrogenation/annulation/oxidative aromatization reactions involving direct β-C(sp3)–H functionalization of saturated ketones followed by annulation with amidines .

Industrial Production Methods

Industrial production of pyrimidine derivatives often employs large-scale batch or continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts such as zinc chloride or copper are commonly used to facilitate the reactions, and solvents like n-butanol or isopropanol are employed to dissolve the reactants and control the reaction environment .

Análisis De Reacciones Químicas

Chemical Reactivity

The compound exhibits distinct reactivity profiles due to its structural components:

3.1. Piperazine Moiety

-

Alkylation/Acylation : The secondary amines in the piperazine ring react with electrophiles (e.g., alkyl halides, acyl chlorides) to form quaternary salts or amides .

-

Coordination Chemistry : The nitrogen atoms can bind metal ions (e.g., Cu, Zn), enabling applications in catalysis or sensing .

3.2. Pyrimidine Core

-

Electrophilic Substitution : The electron-rich aromatic ring undergoes reactions with nitration or halogenation agents, facilitated by activating groups like methyl or phenyl substituents .

-

Condensation Reactions : The carbonyl group participates in nucleophilic additions, forming Schiff bases or hydrazones with aldehydes or hydrazines .

Table 2: Reactivity Pathways

| Reaction Type | Reactants/Conditions | Products | Reference |

|---|---|---|---|

| Alkylation | Chloroacetamide + NaH | Substituted acetamides | |

| Suzuki Coupling | Chloropyrimidine + arylboronic acids | Arylpyrimidines |

Biological Activities

The compound exhibits notable pharmacological properties, primarily due to its interaction with monoamine oxidases (MAOs) and neurotransmitter receptors:

4.1. Monoamine Oxidase Inhibition

-

MAO-A Selectivity : Derivatives of this compound show potent inhibitory activity against MAO-A (IC50 = 0.12–1.5 µM), with selectivity ratios (MAO-A vs. MAO-B) ranging from 10:1 to 50:1 .

-

Mechanism : The diphenylmethyl group enhances lipophilicity, facilitating binding to the MAO-A active site .

4.2. Neurotransmitter Modulation

-

Serotonin and Dopamine : The piperazine moiety interacts with 5-HT2A and D2 receptors, contributing to antidepressant and antipsychotic effects .

Table 3: MAO Inhibition Data

| Compound | MAO-A IC50 (µM) | Selectivity Ratio | Reference |

|---|---|---|---|

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl derivatives | 0.12–1.5 | 10:1–50:1 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- has been investigated for various therapeutic properties:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Antiviral Properties : Its structural characteristics allow it to interact with viral enzymes, potentially inhibiting viral replication.

- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving the inhibition of cyclooxygenase (COX) and poly (ADP-ribose) polymerase (PARP) enzymes .

Biological Studies

Research has focused on the compound's interactions with biological macromolecules:

- DNA/RNA Interaction : Due to its nucleotide-like structure, it may bind to nucleic acids, influencing genetic expression and cellular processes.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is crucial for its therapeutic effects in inflammatory diseases and cancer .

Chemical Synthesis

Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex pharmacologically active compounds due to its reactivity in various chemical reactions such as oxidation and substitution.

- Coordination Chemistry : The compound acts as a ligand in coordination complexes, enhancing the development of new materials with specific properties.

Case Study 1: Anticancer Activity

A study published in PubMed Central highlighted the development of pyrimidine-based drugs targeting cancer cells. The research demonstrated that derivatives of pyrimidine, including 2-(4-(diphenylmethyl)-1-piperazinyl)-, showed significant cytotoxic effects against various cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .

Case Study 2: Antiviral Research

In another investigation, pyrimidine derivatives were tested for their antiviral efficacy against influenza viruses. The results indicated that certain modifications to the pyrimidine structure enhanced antiviral activity by inhibiting viral entry into host cells. This underscores the potential of pyrimidine derivatives in developing antiviral therapeutics .

Mecanismo De Acción

The mechanism of action of pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and poly (ADP-ribose) polymerase (PARP), leading to anti-inflammatory and anticancer effects . It may also interact with DNA and RNA, affecting gene expression and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with significant cytotoxic activities.

Pyrimido[4,5-d]pyrimidine: Studied for its various pharmacological effects.

Uniqueness

Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is unique due to its specific structural features, including the diphenylmethyl group and piperazine ring, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields .

Actividad Biológica

Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is a heterocyclic compound with significant biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article discusses its biological properties, mechanisms of action, and relevant case studies.

Overview of Pyrimidine Structure

Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The compound features a diphenylmethyl group attached to a piperazine ring, which enhances its interaction with biological systems. This structural configuration is crucial for its diverse pharmacological applications.

The biological activity of Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- is attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and poly (ADP-ribose) polymerase (PARP), leading to anti-inflammatory and anticancer effects.

- DNA/RNA Interaction : Due to its structural similarity to nucleotides, it may influence DNA and RNA interactions, potentially affecting cellular proliferation and apoptosis .

Biological Activities

The compound exhibits a range of biological activities, as summarized below:

Antitumor Activity

A study evaluated several pyrimidine derivatives for their anticancer properties. The derivatives were tested against breast cancer cell lines, showing significant inhibition of tumor cell proliferation. Notably, certain substitutions on the pyrimidine ring enhanced antitumor activity compared to others .

Antimicrobial Properties

Research has indicated that pyrimidine derivatives possess notable antimicrobial activity. For instance, a series of synthesized compounds demonstrated effective inhibition against various bacterial strains, highlighting their potential as new antibiotics .

Neuropharmacological Effects

In another study focusing on the central nervous system (CNS), pyrimidine derivatives were synthesized and tested for monoamine oxidase (MAO) inhibitory activity. Compounds exhibited selective MAO-A inhibition, suggesting potential use in treating depression and anxiety disorders .

Propiedades

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4/c1-3-8-18(9-4-1)20(19-10-5-2-6-11-19)24-14-16-25(17-15-24)21-22-12-7-13-23-21/h1-13,20H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDADREBHJMMWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189609 | |

| Record name | Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3605-02-5 | |

| Record name | Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2-(4-(diphenylmethyl)-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.